N'-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[410]heptane-7-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure and the presence of a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the reaction of 2,4,6-trimethylbenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which N’-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The hydrazide group can form bonds with various biological molecules, influencing their function and activity. The bicyclic structure also plays a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Shares the 2,4,6-trimethylphenyl group but differs in the functional group and overall structure.
Bicyclo[4.1.0]heptane: Similar bicyclic structure but lacks the hydrazide group.
Uniqueness
N’-[(E)-(2,4,6-trimethylphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its combination of a bicyclic framework and a hydrazide functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-8-12(2)16(13(3)9-11)10-19-20-18(21)17-14-6-4-5-7-15(14)17/h8-10,14-15,17H,4-7H2,1-3H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFHBCFVHMOLS-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2C3C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2C3C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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